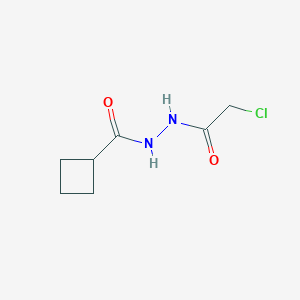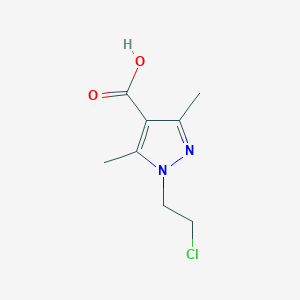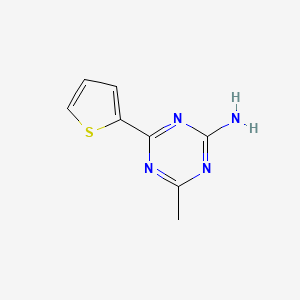
2-Benzylthiomorpholin-3-one
Descripción general
Descripción
2-Benzylthiomorpholin-3-one is a sulfur-containing heterocyclic organic compound . It belongs to the class of morpholinones. The CAS Number of this compound is 31578-39-9 . The molecular weight is 207.3 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-benzyl-3-thiomorpholinone . The InChI code is 1S/C11H13NOS/c13-11-10 (14-7-6-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,12,13) . The InChI key is UURFYZARYUCKCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a powder . The melting point is 71-73°C .Aplicaciones Científicas De Investigación
Radioligand Applications
2-Benzylthiomorpholin-3-one derivatives, such as 11C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (11C-MADAM), have been extensively used in radioligand applications, particularly in PET (Positron Emission Tomography) studies. 11C-MADAM is recognized for its high selectivity and specificity for the serotonin transporter (5-HTT) and has been employed in quantitative PET studies to investigate the distribution of 5-HTT in the human brain. These studies are crucial for understanding the pathophysiology and treatment of various neuropsychiatric disorders. The radioligand has shown promising results in clinical studies, providing valuable insights into the regional binding distribution of 5-HTT and aiding in the development of less demanding approaches for applied clinical studies in neuropsychiatric disorders (Lundberg et al., 2005).
Radioimmunotherapy
In the realm of cancer treatment, particularly for breast cancer, this compound derivatives have been explored as part of radioimmunotherapy strategies. Studies involving murine monoclonal antibodies, like BrE-3, which targets a large percentage of human ductal breast cancer specimens, have utilized derivatives for specific targeting of breast cancer tissue. These derivatives, when labeled with radioisotopes such as indium-111, have been instrumental in delivering targeted radiotherapy to cancerous tissues, showing potential in improving therapeutic indices and achieving significant tumor targeting with minimal toxicity (Denardo et al., 1997).
Local Anesthetic Properties
Benzyl alcohol derivatives, closely related to this compound, have been studied for their local anesthetic properties. Benzyl alcohol, for instance, has been compared with lidocaine and found to provide significant local anesthetic effects with considerably less pain upon injection. Such studies contribute to the development of alternative local anesthetics, potentially offering new solutions for pain management during superficial skin procedures (Wilson & Martin, 1999).
Neurotransmitter Receptor Studies
This compound derivatives have also been used in studying neurotransmitter receptors in the human brain. For example, derivatives have been employed in labeling brain muscarinic and dopamine receptors, aiding in the understanding of how these receptors change with age and how certain neurological conditions might be linked to these changes (Rinne, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
2-benzylthiomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11-10(14-7-6-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURFYZARYUCKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
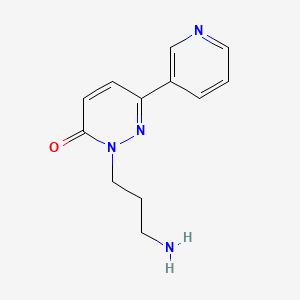
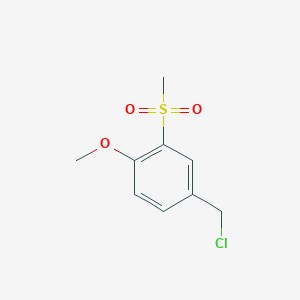
![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)

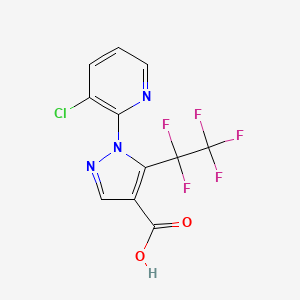

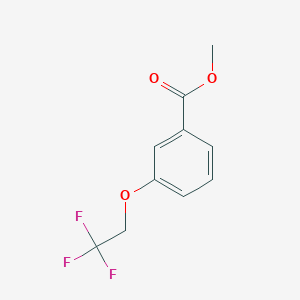
![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)
